4-Amino-5-(methoxycarbonyl)thiophene-2-carboxylic acid
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Overview
Description
“4-Amino-5-(methoxycarbonyl)thiophene-2-carboxylic acid” is a derivative of thiophene . Thiophene is an organic compound with the formula SC4H3CO2H . The compound “4-Amino-5-(methoxycarbonyl)thiophene-2-carboxylic acid” has a methoxycarbonyl group attached to the 5th carbon and an amino group attached to the 4th carbon .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can produce aminothiophene derivatives . The Paal–Knorr reaction, a condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents, is also a significant synthetic method to thiophene derivatives .Molecular Structure Analysis
The molecular weight of “4-Amino-5-(methoxycarbonyl)thiophene-2-carboxylic acid” is 201.2 . The InChI code for this compound is 1S/C7H7NO4S/c1-12-7(11)8-5-3-2-4(13-5)6(9)10/h2-3H,1H3, (H,8,11) (H,9,10) .Chemical Reactions Analysis
Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .Physical And Chemical Properties Analysis
The compound “4-Amino-5-(methoxycarbonyl)thiophene-2-carboxylic acid” is a white to yellow solid . It should be stored in a refrigerator .Scientific Research Applications
- Anti-inflammatory Agents : The 2-substituted thiophene framework resembles that of suprofen, a nonsteroidal anti-inflammatory drug . Investigating its anti-inflammatory properties could lead to novel therapeutic agents.
- Transition Metal-Catalyzed Reactions : Thiophene derivatives participate in various coupling reactions. For instance, Suzuki–Miyaura cross-coupling, a powerful carbon–carbon bond-forming reaction, often employs boron reagents .
Medicinal Chemistry and Drug Development
Catalysis and Synthetic Chemistry
Future Directions
The future directions of “4-Amino-5-(methoxycarbonyl)thiophene-2-carboxylic acid” and similar compounds could involve further exploration of their synthesis and potential applications. For example, a recent study discussed the potential of a catalytic protodeboronation of pinacol boronic esters, which could be a valuable transformation for compounds like "4-Amino-5-(methoxycarbonyl)thiophene-2-carboxylic acid" .
Mechanism of Action
Target of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It’s worth noting that thiophene derivatives are often involved in suzuki–miyaura (sm) cross-coupling reactions , which are widely-applied transition metal catalysed carbon–carbon bond forming reactions .
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biochemical processes, including the formation of carbon–carbon bonds via suzuki–miyaura (sm) cross-coupling reactions .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties .
Action Environment
It’s worth noting that the success of suzuki–miyaura (sm) cross-coupling reactions, which thiophene derivatives are often involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
properties
IUPAC Name |
4-amino-5-methoxycarbonylthiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4S/c1-12-7(11)5-3(8)2-4(13-5)6(9)10/h2H,8H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URDKTIQHWDIECK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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